molecular formula C9H11BrO B8523840 4-Bromo-2-ethyl-6-methylphenol

4-Bromo-2-ethyl-6-methylphenol

Cat. No. B8523840
M. Wt: 215.09 g/mol
InChI Key: AVRCTMZRINPLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethyl-6-methylphenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-ethyl-6-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethyl-6-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-ethyl-6-methylphenol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2-ethyl-6-methylphenol

InChI

InChI=1S/C9H11BrO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3

InChI Key

AVRCTMZRINPLPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, 16 g of 2-ethyl-6-methylphenol was dissolved in 200 ml of chloroform, which was stirred at 0° C., and 56.6 g of tetrabutylammonium tribromide was added in small portions to this solution. After stirring at room temperature for 1 hour, the solvent was distilled out under reduced pressure. The residue was dissolved in 300 ml of diethyl ether, successively washed with 10% hydrochloric acid and water, dried over anhydrous magnesium sulfate, and then concentrated to give a crude product. The crude product was subjected to silica gel chromatography, which afforded 23 g of 4-bromo-2- ethyl-6-methylphenol (92% yield).
Quantity
16 g
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reactant
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200 mL
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solvent
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56.6 g
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reactant
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[Compound]
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crude product
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At RT a solution of 12.7 mL (247 mmol) bromine in 10 mL chloroform was added dropwise to a solution of 33.6 g (247 mmol) 2-ethyl-6-methyl-phenol in 350 mL chloroform and the mixture was stirred for 2 h. The reaction mixture was combined with an aqueous NaHSO3 solution and stirred for 20 min. The phases were separated and the organic phase was washed with saturated NaCl solution, dried over Na2SO4 and evaporated down i.vac. Column chromatography (silica gel, Cyc/EtOAc 9:1) yielded the product.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
350 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

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